(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
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Overview
Description
(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by their fused benzene and furan rings, which contribute to their unique chemical properties and biological activities
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been found to exhibit potent antibacterial activity .
Mode of Action
It’s worth noting that benzofuran derivatives have been known to interact with their targets, resulting in a variety of biological effects .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds of similar structure .
Pharmacokinetics
The compound’s molecular formula is c19h24cl2n2o3, with an average mass of 399311 Da , which may influence its pharmacokinetic properties.
Result of Action
Similar benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone typically involves multi-step organic reactions[_{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3 ...](https://www.mdpi.com/1420-3049/10/7/747). One common approach is the condensation of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid with 3,4-dichlorophenylmagnesium bromide under controlled conditions[{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 .... The reaction is often carried out in an inert atmosphere, using solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes[{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity[_{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3 ...](https://www.mdpi.com/1420-3049/10/7/747). Continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability[{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 .... Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the final product in high purity.
Chemical Reactions Analysis
(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones[_{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 ....
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: is compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents and functional groups.
Indole derivatives: Similar to benzofurans, indole derivatives exhibit various biological activities and are used in drug development.
Chlorinated aromatic compounds: These compounds contain chlorine atoms on aromatic rings and exhibit unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of chloro and methyl groups, which contribute to its distinct reactivity and biological activity.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis and a promising candidate for drug development and other applications.
Properties
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKBPCZUYALUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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